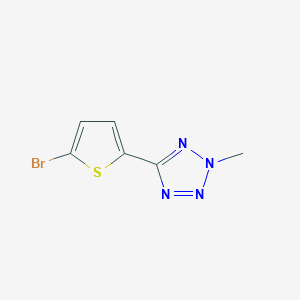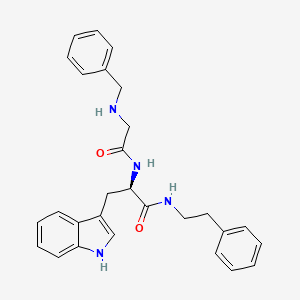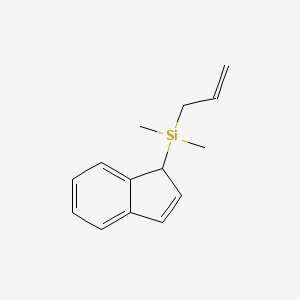
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is a complex organic compound that belongs to the class of benzofurazan derivatives. Benzofurazan compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing groups, while reduction may produce simpler benzofurazan compounds .
Aplicaciones Científicas De Investigación
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofurazan derivatives such as:
- Benzofurazan-4-carbohydrazide
- Benzofurazan-5-carboxylic acid
- Benzofurazan-7-carbohydrazide
Uniqueness
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other benzofurazan derivatives .
Propiedades
Fórmula molecular |
C15H9F3N4O3 |
|---|---|
Peso molecular |
350.25 g/mol |
Nombre IUPAC |
N'-[3-(trifluoromethyl)benzoyl]-2,1,3-benzoxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)10-3-1-2-8(6-10)13(23)19-20-14(24)9-4-5-11-12(7-9)22-25-21-11/h1-7H,(H,19,23)(H,20,24) |
Clave InChI |
VKPUKPCJDQBYQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CC3=NON=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)

![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)

